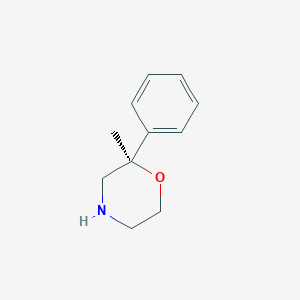

(R)-2-Methyl-2-phenylmorpholine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2R)-2-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 |

InChI Key |

NCMLYFQBONKWAE-NSHDSACASA-N |

Isomeric SMILES |

C[C@]1(CNCCO1)C2=CC=CC=C2 |

Canonical SMILES |

CC1(CNCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthetic Evolution of Chiral Phenylmorpholines

Abstract

The chiral phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3] This guide provides an in-depth technical overview of the historical discovery and synthetic evolution of these critical compounds. It traces their origins from early appetite suppressants to their current applications in modern pharmacotherapy, including antidepressants and antiemetics. A detailed exploration of synthetic strategies is presented, from foundational chiral pool and diastereoselective methods to modern catalytic asymmetric techniques. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing detailed, validated protocols for key synthetic transformations.

Introduction: The Phenylmorpholine Scaffold - From Obscurity to a Privileged Structure

The journey of the phenylmorpholine moiety is a compelling narrative of chemical curiosity evolving into significant pharmacological impact. Initially explored as a structural variant of other psychoactive compounds, its true potential was unlocked with the understanding of stereochemistry and its profound influence on biological activity.

Early Discoveries and the Dawn of Phenylmorpholine-Based Stimulants

The story begins in 1952 with the synthesis of phenmetrazine , a substituted phenylmorpholine developed as an appetite suppressant.[4] Marketed under the brand name Preludin, it gained popularity for its stimulant and anorectic effects.[4] Phenmetrazine acts as a norepinephrine and dopamine releasing agent, a pharmacological profile shared by many of its chemical relatives.[4][5] Its synthesis from 2-bromopropiophenone and ethanolamine was a straightforward chemical process of the time.[4][6] Following phenmetrazine, its N-methylated analogue, phendimetrazine , was introduced.[4][7] Phendimetrazine functions as a prodrug, metabolizing in the body to phenmetrazine, which provides a more sustained release and was believed to have a lower potential for misuse.[5][7]

The "Fen-Phen" Era and the Criticality of Chirality

The 1960s and 1970s saw the development of fenfluramine , another phenylmorpholine derivative, introduced in France in 1963 and approved in the US in 1973 as an appetite suppressant.[8][9] Unlike phenmetrazine, fenfluramine primarily acts as a serotonin releasing agent.[5] In the 1990s, the combination of fenfluramine with phentermine, known as "Fen-Phen," became a widely prescribed obesity treatment.[8][9][10]

This era highlighted the critical importance of stereochemistry. Fenfluramine was sold as a racemic mixture. Subsequent research revealed that the serotonin-releasing, appetite-suppressing activity resided primarily in the dextrorotatory isomer, dexfenfluramine , while the levorotatory isomer was associated with more side effects.[11] This led to the development and marketing of dexfenfluramine (Redux) in 1996 as a "cleaner" alternative.[10][11] However, both fenfluramine and dexfenfluramine were withdrawn from the market in 1997 due to associations with cardiovascular problems, a cautionary tale in drug development.[8][10]

Diversification of Pharmacological Applications

The phenylmorpholine scaffold has proven to be far more versatile than just a template for appetite suppressants. Its unique physicochemical properties, such as improved metabolic stability and aqueous solubility, have made it a desirable building block in modern medicinal chemistry.[1][2] This has led to the development of drugs targeting a wide range of conditions:

-

Reboxetine : A selective norepinephrine reuptake inhibitor (NRI) sold as a racemic mixture of the (S,S) and (R,R) enantiomers for the treatment of depression.[12][13][14] Studies have shown that the (S,S)-enantiomer possesses the superior affinity and selectivity for the norepinephrine transporter.[12][13][14]

-

Aprepitant : A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[15][16][17][18][19] It functions by blocking the action of substance P in the central nervous system.[15][16][17]

These examples underscore the enduring relevance of the chiral phenylmorpholine core in contemporary drug design.

Foundational Synthetic Strategies: The Quest for Stereocontrol

The recognition of stereochemistry's importance drove the development of methods to synthesize specific enantiomers of phenylmorpholines. Early strategies relied on either incorporating existing chirality or controlling the formation of new stereocenters relative to existing ones.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[20][21] This approach elegantly bypasses the need for creating chirality from scratch by leveraging the stereocenters already provided by nature, such as those in amino acids or terpenes.[20]

Causality Behind the Choice: This method is often the most direct route when the target molecule's stereochemistry maps well onto a common chiral starting material. It is particularly efficient for establishing the initial, crucial stereocenters of the morpholine ring, which can then guide subsequent transformations. The key advantage is the high enantiomeric purity of the starting materials, which translates directly to the final product.

A common application of this strategy involves the synthesis of chiral morpholines from amino acids. For instance, enantiomerically pure cis-3,5-disubstituted morpholines can be synthesized from amino acid-derived chiral aziridines and epoxy alcohols in a one-pot reaction.[22]

Experimental Protocol: Synthesis of a Chiral Phenylmorpholine Intermediate from (S)-3-Amino-1,2-propanediol

This protocol outlines the initial steps in a chiral pool synthesis of (S,S)-Reboxetine, starting from a commercially available chiral building block.[12][13]

-

N-Acylation: To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixed solvent system of acetonitrile (CH3CN) and methanol (MeOH), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude amide is purified by column chromatography on silica gel to yield the N-(2,3-dihydroxypropyl)-2-chloroacetamide intermediate.

-

Cyclization (Williamson Ether Synthesis): Dissolve the purified amide in a suitable solvent such as tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (NaH, 2.5 eq), in portions at 0 °C. The reaction is then heated to reflux for 16 hours to facilitate the intramolecular cyclization.

-

Workup and Purification: After cooling, the reaction is carefully quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude morpholinone is purified by chromatography to yield the chiral (S)-5-(hydroxymethyl)morpholin-3-one.

Diastereoselective Approaches: Substrate and Reagent Control

Diastereoselective synthesis aims to control the formation of a new stereocenter by taking advantage of the stereochemical information already present in the substrate or a reagent. This often involves the use of chiral auxiliaries—temporary chiral groups that direct the stereochemical outcome of a reaction and are later removed.

Causality Behind the Choice: This approach is chosen when a suitable starting material for chiral pool synthesis is unavailable or when more complex substitution patterns are desired. The chiral auxiliary creates a biased environment, forcing an incoming reagent to attack from a specific face of the molecule, thereby leading to the preferential formation of one diastereomer over another. The predictability and high diastereoselectivities achievable make this a robust method for constructing complex chiral molecules. Modern methods also employ catalysts to achieve high diastereoselectivity, such as using an FeCl3 catalyst to favor the formation of stable cis-diastereoisomers in morpholine synthesis.[23]

Data Table: Comparison of Diastereoselectivity in Morpholine Synthesis

The following table summarizes the diastereomeric ratios (d.r.) achieved in the synthesis of various substituted morpholines using different catalytic methods, demonstrating the high level of control possible.

| Entry | Substitution Pattern | Method | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | 2,6-Disubstituted | Pd(0)/Fe(III) Catalysis | >95:5 | [24] |

| 2 | 2,5-Disubstituted (Phenyl) | Pd(0)/Fe(III) Catalysis | 85:15 | [24] |

| 3 | 2,5-Disubstituted (Isopropyl) | Pd(0)/Fe(III) Catalysis | >98:2 (single diastereomer) | [24] |

| 4 | 2,3-Disubstituted | Photocatalytic Annulation | >20:1 | [25] |

The Modern Era: Catalytic Asymmetric Synthesis

The evolution of synthetic chemistry has led to the development of catalytic asymmetric methods, which are now the cornerstone of modern chiral synthesis.[1] These techniques use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering high efficiency and atom economy.[26]

Causality Behind the Choice: Catalytic methods are preferred for large-scale industrial synthesis due to their efficiency. A single catalyst molecule can generate millions of product molecules, reducing waste and cost. They offer unparalleled levels of enantioselectivity and can be applied to a wide range of substrates, providing access to diverse chiral phenylmorpholines that would be difficult to obtain through classical methods.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral morpholines.[26][27] It typically involves the reduction of a prochiral dehydromorpholine substrate using hydrogen gas in the presence of a chiral transition metal complex, often based on rhodium or ruthenium.[26] The key to success lies in the design of the chiral ligand, which coordinates to the metal center and creates a chiral pocket that directs the hydrogenation to one face of the double bond.

Ligands such as SKP-Phos, when complexed with rhodium, have proven highly effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving excellent yields and enantioselectivities (up to 99% ee).[26][27]

Asymmetric Transfer Hydrogenation

An alternative to using hydrogen gas is transfer hydrogenation, where an easily handled source like formic acid or isopropanol serves as the hydrogen donor. The Noyori-Ikariya catalyst, RuCl, is a benchmark catalyst for this transformation. This method has been successfully applied to the enantioselective synthesis of 3-substituted morpholines from cyclic imines, achieving enantiomeric excesses of over 95%.[28][29] Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst's ligand is crucial for achieving high stereoselectivity.[28][29]

Workflow Diagram: General Workflow for Asymmetric Catalyst Screening

The following diagram illustrates a typical workflow for identifying the optimal chiral catalyst for a new transformation.

Caption: A logical workflow for the systematic screening and optimization of chiral catalysts.

Key Phenylmorpholine-Containing Drugs: A Historical Perspective

The therapeutic impact of chiral phenylmorpholines is best understood by examining the history of key drugs that have reached the market.

Reboxetine: A Stereochemically Defined Antidepressant

Reboxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) used to treat depression.[12][13][30] Marketed as a racemate, extensive research has focused on the asymmetric synthesis of its more active (S,S)-enantiomer.[12][13][14] Synthetic strategies often employ chiral pool approaches, starting from materials like (S)-3-amino-1,2-propanediol, or diastereoselective methods like the Sharpless asymmetric epoxidation.[12][13][30] The development of stereodivergent syntheses has also enabled access to all four of its stereoisomers, facilitating detailed pharmacological studies.[14]

Aprepitant: A Modern Antiemetic

Aprepitant is a selective NK1 receptor antagonist that represents a more complex application of the phenylmorpholine scaffold.[15][18] Its mechanism involves blocking substance P, a key neurotransmitter in the emesis pathway, making it highly effective against nausea and vomiting from chemotherapy.[15][16][17][19] Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[15][16] Its intricate structure, featuring a trifluoromethylphenyl group and a morpholine core, requires sophisticated multi-step synthetic routes.

Timeline Diagram: Key Milestones in Phenylmorpholine Drug Development

This timeline highlights the major events in the discovery and clinical application of phenylmorpholine-based drugs.

Caption: A timeline of significant events in the history of phenylmorpholine drugs.

Conclusion: Future Directions and Enduring Relevance

From the early days of phenmetrazine to the sophisticated pharmacology of aprepitant, the chiral phenylmorpholine scaffold has demonstrated its enduring value in drug discovery. The historical journey reveals a clear trajectory: a deepening understanding of stereochemistry has directly enabled the development of safer and more effective medicines. The continuous innovation in asymmetric synthesis, particularly in catalytic methods, ensures that chemists can now access a vast and diverse chemical space of chiral phenylmorpholines with unprecedented precision.

Future research will likely focus on applying these advanced synthetic tools to explore new therapeutic applications for this privileged scaffold. As our understanding of biological targets becomes more nuanced, the ability to fine-tune the three-dimensional structure of phenylmorpholine derivatives will be paramount in designing the next generation of highly selective and potent therapeutics.

References

-

Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. Available from: [Link]

-

Brenner, E., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(5), 737–740. Available from: [Link]

-

Brenner, E., et al. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. Available from: [Link]

-

Wang, D., et al. (2017). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Asian Journal of Organic Chemistry, 6(10), 1438-1441. Available from: [Link]

-

Zhang, Z-G., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 7(10), 6484–6488. Available from: [Link]

-

Wikipedia. (n.d.). Fenfluramine. Wikipedia. Available from: [Link]

-

Zhang, Z-G., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]

-

Woods, R. J., et al. (2021). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 143(17), 6649–6656. Available from: [Link]

-

Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. Available from: [Link]

-

Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. Available from: [Link]

-

Liu, C., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(24), 5197–5203. Available from: [Link]

-

Henegar, K. E., & Cebula, M. (2007). Process Development for (S,S)-Reboxetine Succinate via a Sharpless Asymmetric Epoxidation. Organic Process Research & Development, 11(2), 354–358. Available from: [Link]

-

Woods, R. J., et al. (2021). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

-

Becker Law Office. (n.d.). History of Fen-Phen and Redux®. Becker Law Office. Available from: [Link]

-

Wikipedia. (n.d.). Phenmetrazine. Wikipedia. Available from: [Link]

-

FindLaw. (2017). What's The "Skinny" on Fen-Phen?. FindLaw. Available from: [Link]

-

Wikipedia. (n.d.). Phendimetrazine. Wikipedia. Available from: [Link]

-

Wikipedia. (n.d.). Aprepitant. Wikipedia. Available from: [Link]

-

Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1411–1423. Available from: [Link]

-

Singh, M., & Hashmi, M. F. (2023). Aprepitant. StatPearls. Available from: [Link]

-

Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. Available from: [Link]

-

MIT News. (1997). Redux story sheds light on drug development process. MIT News. Available from: [Link]

-

DFW Anesthesia Professionals. (2025). Aprepitant: Uses and Mechanism of Action. DFW Anesthesia Professionals. Available from: [Link]

-

Wikipedia. (n.d.). 2-Phenylmorpholine. Wikipedia. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Aprepitant. PubChem. Available from: [Link]

-

Qingmu. (2023). Aprepitant Uses in Chemotherapy-Induced Nausea and Vomiting (CINV). Qingmu. Available from: [Link]

-

Wikipedia. (n.d.). Fenfluramine/phentermine. Wikipedia. Available from: [Link]

-

Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. Available from: [Link]

-

The Hive. (2002). Re: Phenmetrazine synth from propiophenone. The Hive. Available from: [Link]

-

Jiang, B., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(2), 179–191. Available from: [Link]

-

Wikipedia. (n.d.). Chiral pool. Wikipedia. Available from: [Link]

-

ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

-

Tummatorn, J., & Thongsornkleeb, C. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Available from: [Link]

-

University of California, Irvine. (n.d.). Chapter 45 — Asymmetric synthesis. UCI Open. Available from: [Link]

-

Reddy, L. C. S., et al. (2012). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 10(36), 7336–7343. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenmetrazine synthesis - chemicalbook [chemicalbook.com]

- 7. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 8. Fenfluramine - Wikipedia [en.wikipedia.org]

- 9. corporate.findlaw.com [corporate.findlaw.com]

- 10. History of Fen-Phen and Redux® | Understanding the Dangers of Diet Pills [beckerlaw.com]

- 11. Redux story sheds light on drug development process | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Aprepitant - Wikipedia [en.wikipedia.org]

- 16. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. anesthesiologydfw.com [anesthesiologydfw.com]

- 18. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. qingmupharm.com [qingmupharm.com]

- 20. Chiral pool - Wikipedia [en.wikipedia.org]

- 21. web.uvic.ca [web.uvic.ca]

- 22. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 28. Sci-Hub. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines / The Journal of Organic Chemistry, 2016 [sci-hub.sg]

- 29. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]

- 30. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Technical Guide: Spectroscopic Data of (R)-2-Methyl-2-phenylmorpholine

The following technical guide details the spectroscopic characterization of (R)-2-Methyl-2-phenylmorpholine , a structural isomer of the well-known stimulant phenmetrazine. This guide is designed for researchers in medicinal chemistry and drug development, focusing on the rigorous identification and differentiation of this specific enantiomer.

Introduction & Compound Identity[1][2][3][4]

This compound is a chiral morpholine derivative characterized by a quaternary carbon at the 2-position, bearing both a phenyl ring and a methyl group. Unlike its regioisomer phenmetrazine (3-methyl-2-phenylmorpholine), this scaffold introduces steric bulk directly at the ether linkage, influencing both its metabolic stability and receptor binding profile.

This compound is frequently encountered as a key intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and as a metabolite in forensic analysis. Precise spectroscopic characterization is critical to distinguish it from its regioisomers and to quantify enantiomeric purity.

Chemical Identity

| Property | Detail |

| IUPAC Name | (2R)-2-Methyl-2-phenylmorpholine |

| CAS Number | 109461-41-8 (racemate); Enantiomer specific CAS varies by salt form |

| Molecular Formula | C |

| Molecular Weight | 177.24 g/mol |

| SMILES | C[C@@]1(C2=CC=CC=C2)OCCN1 |

| Key Structural Feature | Quaternary C2 center (Singlet Methyl in |

Synthesis & Isolation Strategy

To understand the spectroscopic impurities often found in samples, one must understand the genesis of the molecule. The (R)-enantiomer is typically obtained via the resolution of the racemate or asymmetric synthesis from

Synthesis Workflow

The synthesis generally proceeds via the ring-opening of 2-phenyl-1,2-epoxypropane with ethanolamine, followed by acid-catalyzed cyclization.

Figure 1: Synthetic pathway and isolation of the (R)-enantiomer.[1][2] Impurities may include uncyclized amino-alcohol or regioisomeric 3-methyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][10][11][12][13][14]

NMR is the definitive tool for structural verification. The hallmark of 2-methyl-2-phenylmorpholine is the methyl singlet ; in contrast, phenmetrazine (3-methyl) displays a methyl doublet.

H NMR Data (400 MHz, DMSO- )

Note: Shifts are reported for the free base. Salt formation (e.g., HCl) will cause downfield shifts, particularly for protons adjacent to the nitrogen (H3, H5).

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| CH | 1.25 – 1.60 * | Singlet (s) | 3H | Diagnostic: Methyl on quaternary C2. Note: Shift varies significantly with solvent/salt form (1.60 in sulfonamides). |

| H3 | 2.80 – 3.05 | Multiplet (m) | 2H | Diastereotopic protons adjacent to N and quaternary C2. |

| H5 | 2.90 – 3.10 | Multiplet (m) | 2H | Protons adjacent to N (ethylene bridge). |

| H6 | 3.60 – 3.95 | Multiplet (m) | 2H | Deshielded protons adjacent to Oxygen. |

| Ar-H | 7.20 – 7.45 | Multiplet (m) | 5H | Aromatic phenyl ring protons. |

| NH | ~2.0 - 4.0 | Broad (br) | 1H | Exchangeable amine proton (shift is concentration/pH dependent). |

Critical Distinction:

-

2-Methyl-2-phenylmorpholine: Methyl is a Singlet .

-

3-Methyl-2-phenylmorpholine (Phenmetrazine): Methyl is a Doublet .

C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the quaternary center.

| Position | Shift ( | Type | Assignment |

| C2 | 74.0 – 76.0 | Quaternary (C) | Diagnostic: Ether/Phenyl substituted quaternary carbon. |

| C6 | 60.0 – 62.0 | CH | O-CH |

| C3 | 50.0 – 54.0 | CH | N-CH |

| C5 | 45.0 – 47.0 | CH | N-CH |

| CH | 22.0 – 26.0 | CH | Methyl group. |

| Ar-C | 126.0 – 145.0 | CH / C | Phenyl ring carbons (Ipso ~145). |

Mass Spectrometry (MS)[4][8][11][12][14]

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the benzyl/tropylium ion and alpha-cleavage.

Fragmentation Pathway

Ionization: ESI+ or EI (70 eV).[3]

Molecular Ion (

Figure 2: Primary fragmentation pathways. The peak at m/z 91 (Tropylium) is typically the base peak or highly abundant in phenyl-substituted systems.

Key Fragments

-

m/z 177: Molecular Ion (Parent).

-

m/z 162: Loss of Methyl group (M - 15).

-

m/z 91: Tropylium ion (C

H -

m/z 77: Phenyl cation (C

H

Infrared (IR) Spectroscopy[1]

IR analysis is useful for rapid solid-state identification, particularly to confirm the amine salt form vs. free base.

| Functional Group | Wavenumber (cm | Intensity | Description |

| N-H Stretch | 3300 – 3500 | Medium/Broad | Secondary amine (free base). Broadens significantly in HCl salts (~2800-3000). |

| C-H Stretch (Ar) | 3000 – 3100 | Weak | Aromatic C-H stretching.[5] |

| C-H Stretch (Alk) | 2850 – 2980 | Medium | Methyl and Methylene C-H stretching.[5] |

| C-O-C Stretch | 1080 – 1150 | Strong | Ether linkage of the morpholine ring. |

| Mono-sub Benzene | 700 & 750 | Strong | Out-of-plane bending (diagnostic for mono-substituted phenyl). |

Chiral Analysis & Optical Rotation

Since the (R)-enantiomer is the target, confirming stereochemical purity is mandatory.

-

Method: Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

-

Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: CO

/ Methanol (with diethylamine additive). -

Optical Rotation (

): The specific rotation is a physical constant. While literature values vary by solvent and concentration, the (R)-isomer generally exhibits distinct rotation compared to the (S)-isomer.-

Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 20°C using the Sodium D line.

-

Experimental Protocols

Protocol A: H NMR Sample Preparation

-

Selection: Prefer the free base for clear resolution of the methyl singlet. If using the HCl salt, add 1 drop of NaOD/D

O to the NMR tube to neutralize in situ if shifts are ambiguous. -

Solvent: DMSO-

is preferred for solubility of polar salts; CDCl -

Acquisition: Standard proton parameters (16 scans, 1 sec relaxation delay).

Protocol B: GC-MS Identification

-

Inlet: 250°C, Splitless mode.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Ramp: 50°C (1 min)

300°C at 20°C/min. -

Detection: EI mode (70 eV). Look for m/z 177 (M+) and 91 (Base).

References

-

Synthesis & Applications: Boezio, C. et al.[6][7] "Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors." US Patent 8,993,591 , 2015. (Describes the use of CAS 109461-41-8 and chiral separation). Link

-

Structural Analogues: Rothman, R. B. et al.[8] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse , 2001. (Context on phenylmorpholine pharmacology).

-

Commercial Sources: Sigma-Aldrich / Merck Product Entry for 2-Methyl-2-phenylmorpholine (CAS 109461-41-8). Link

- Spectroscopic Database: SDBS (AIST) - General Morpholine Fragmentation Patterns.

Sources

- 1. JP2013528598A - ããã©ã«ã³ã«ãã³ã¤ãå容ä½æ®æè¬ã¨ãã¦ã®ã¢ã«ããªã³ååç© - Google Patents [patents.google.com]

- 2. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

Introduction: The Structural Nuances Dictating Function

An In-depth Technical Guide to the Stereochemistry of 2-Phenylmorpholine Derivatives

The 2-phenylmorpholine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of psychoactive compounds and therapeutic agents.[1] Its derivatives, most notably the stimulant phenmetrazine (3-methyl-2-phenylmorpholine) and its prodrug phendimetrazine, have a rich history as anorectics and, more recently, as subjects of interest in addiction research and as new psychoactive substances (NPS).[2][3][4] The pharmacological activity of these molecules is not merely a function of their chemical formula but is exquisitely dictated by their three-dimensional architecture.

The presence of multiple chiral centers within the 2-phenylmorpholine core gives rise to a variety of stereoisomers, each with a unique spatial arrangement of atoms. This stereoisomerism is the single most critical factor governing their interaction with biological targets, such as monoamine transporters, and consequently, their efficacy, potency, and safety profiles.[5][6][7] Understanding and controlling the stereochemistry of these derivatives is therefore not an academic exercise but a fundamental requirement for rational drug design, forensic analysis, and ensuring therapeutic safety.

This guide provides a comprehensive exploration of the stereochemistry of 2-phenylmorpholine derivatives. We will dissect the foundational principles of their stereoisomerism and conformational preferences, detail field-proven protocols for their stereoselective synthesis and separation, and outline the definitive analytical techniques for their characterization. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal links between molecular structure and biological function.

Part 1: Foundational Stereochemistry and Conformational Dynamics

The biological activity of a 2-phenylmorpholine derivative is inextricably linked to its three-dimensional shape. This shape is defined by two key factors: its configuration (the fixed arrangement of atoms around chiral centers) and its conformation (the dynamic spatial arrangement of the molecule due to bond rotation).

Configuration: The Stereoisomers of 2-Phenylmorpholine Derivatives

The 2-phenylmorpholine scaffold contains a chiral center at the C2 position, where the phenyl group is attached. The introduction of a second substituent, for instance, a methyl group at the C3 position as in phenmetrazine, creates a second chiral center. A molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. For a 3-substituted-2-phenylmorpholine, this results in four possible stereoisomers, which exist as two pairs of enantiomers.[3]

These stereoisomers are grouped into two diastereomeric pairs, designated as cis and trans, based on the relative orientation of the substituents on the morpholine ring.[8][9]

-

cis-isomers : The substituents at C2 and C3 are on the same face of the morpholine ring.

-

trans-isomers : The substituents at C2 and C3 are on opposite faces of the ring.

Each diastereomer (cis and trans) is a racemic mixture, containing a pair of non-superimposable mirror images (enantiomers). For example, the four stereoisomers of phenmetrazine are (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

Caption: Stereoisomeric relationships in 3-methyl-2-phenylmorpholine.

Conformation: The Dominance of the Chair Form

The six-membered morpholine ring is not planar. To minimize angle and torsional strain, it adopts a puckered conformation, overwhelmingly favoring a chair conformation similar to cyclohexane.[8][9][10][11] In this conformation, substituents at each carbon can occupy one of two positions:

-

Axial (ax) : Perpendicular to the general plane of the ring.

-

Equatorial (eq) : Pointing away from the ring, in the general plane.

The chair conformation is dynamic, undergoing a "ring flip" that interconverts the two chair forms. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.[11]

The energetic stability of a given conformation is paramount. Bulky substituents, like the phenyl group at C2, create significant steric hindrance (unfavorable interactions) when in an axial position. Consequently, the equilibrium strongly favors the chair conformation where the largest substituents are in the more spacious equatorial position.[9] For 2-phenylmorpholine derivatives, the conformation with the C2-phenyl group in an equatorial position is the most stable and therefore the most populated.[8][9]

This has direct implications for the relative stability of cis and trans diastereomers. In cis-3-methyl-2-phenylmorpholine, the most stable conformation allows both the C2-phenyl and C3-methyl groups to occupy equatorial positions, minimizing steric strain. In the trans isomer, if the C2-phenyl group is equatorial, the C3-methyl group is forced into an axial position, introducing steric strain and making it generally less stable than the cis isomer.[8]

Caption: Conformational equilibrium in cis- and trans-3-methyl-2-phenylmorpholine.

Part 2: Stereoselective Synthesis and Chiral Separation

Achieving stereochemical purity is a critical objective in drug development. This can be accomplished either by synthesizing the desired stereoisomer directly (stereoselective synthesis) or by separating it from a mixture (chiral resolution).

Stereoselective Synthesis

The primary strategy for synthesizing morpholines involves the cyclization of vicinal amino alcohols.[12][13] To achieve stereocontrol, one must start with an enantiomerically pure precursor or employ a chiral auxiliary or catalyst.

This protocol describes the deprotection of a Boc-protected chiral precursor to yield a single enantiomer of 2-phenylmorpholine. The causality of this method lies in the use of a stereochemically defined starting material, (S)-tert-butyl 2-phenylmorpholine-4-carboxylate, ensuring the configuration of the final product.[14]

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of a 4 N solution of hydrochloric acid (HCl) in dioxane.

-

Deprotection: Equip the flask with a magnetic stir bar and stir the reaction mixture at room temperature (approx. 20°C) overnight. The acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group.

-

Workup - Concentration: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane and excess HCl.

-

Workup - Liquid-Liquid Extraction (Acid Wash): Dilute the residue with 10 mL of 1 N HCl. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 15 mL) to remove any non-basic organic impurities. Discard the organic phases.

-

Workup - Basification: Cool the acidic aqueous phase in an ice bath and carefully adjust the pH to 12-14 by the dropwise addition of 2 N sodium hydroxide (NaOH). This deprotonates the morpholine nitrogen, rendering the product soluble in organic solvents.

-

Workup - Liquid-Liquid Extraction (Product): Extract the basic aqueous phase with dichloromethane (DCM) (3 x 20 mL). The desired (S)-2-phenylmorpholine will move into the organic layer.

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The structure and purity should be confirmed by ¹H NMR and chiral HPLC.[14]

Chiral Resolution and Separation

When a synthesis yields a racemic mixture, the enantiomers must be separated. Because enantiomers have identical physical properties (boiling point, solubility), they cannot be separated by standard techniques like distillation or crystallization. Chiral resolution techniques exploit chirality to differentiate them.[15]

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most powerful and widely used analytical and preparative technique for separating enantiomers.[6][16][17] The CSP creates a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times.

Step-by-Step Methodology:

-

CSP Selection (Causality): The choice of CSP is the most critical step. For amine-containing compounds like 2-phenylmorpholine derivatives, polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) are often effective. These phases contain chiral polymers (amylose or cellulose derivatives) that form transient, diastereomeric complexes with the enantiomers through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. The differing stability of these complexes causes one enantiomer to be retained longer on the column.

-

Mobile Phase Optimization:

-

Start with a normal-phase eluent, typically a mixture of an apolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

-

Adjust the ratio of the polar modifier to optimize resolution and retention time. Increasing the modifier percentage generally decreases retention time but may reduce resolution.

-

For basic analytes, it is often necessary to add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape by preventing interaction with acidic sites on the silica support.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak AD-H (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Temperature: Ambient (or controlled at 25°C for better reproducibility).

-

-

Analysis: Inject a small volume (5-10 µL) of the dissolved racemic mixture. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Caption: Workflow for chiral separation using HPLC.

Part 3: Definitive Analytical Characterization

Unambiguous determination of both relative (cis/trans) and absolute (R/S) stereochemistry is essential. A combination of spectroscopic and crystallographic techniques provides a self-validating system for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution.[8][9][18]

-

Determining cis/trans Isomerism: The key lies in analyzing the proton-proton (¹H-¹H) coupling constants (J-values) of the hydrogens on the morpholine ring, particularly H2 and H3.[10] The magnitude of the coupling constant is dependent on the dihedral angle between the two protons (Karplus relationship).

-

A large coupling constant (J₂-₃ ≈ 8-12 Hz ) indicates a dihedral angle of ~180°, which is characteristic of an axial-axial relationship. This is typically observed in trans isomers where one proton is axial and the other is also axial in the dominant chair conformation.

-

A small coupling constant (J₂-₃ ≈ 2-5 Hz ) indicates a dihedral angle of ~60°, characteristic of an axial-equatorial or equatorial-equatorial relationship, which is typically seen in cis isomers.

-

-

Conformational Analysis: The presence of large, diaxial couplings throughout the ring (e.g., between protons at C5 and C6) confirms a rigid chair conformation.[10] Two-dimensional techniques like NOESY can show through-space correlations between protons that are close to each other, such as between two axial protons on the same side of the ring (1,3-diaxial interaction), further confirming conformational assignments.[19]

| Table 1: Representative ¹H NMR Data for cis- and trans-3-Methyl-2-phenylmorpholine | |

| Parameter | Typical Value |

| cis-Isomer (H2-H3 Coupling) | J = 2-5 Hz (gauche relationship) |

| trans-Isomer (H2-H3 Coupling) | J = 8-12 Hz (anti/diaxial relationship) |

| Chemical Shift of C3-CH₃ | Generally upfield in the trans isomer due to anisotropic effects from the axial orientation. |

X-ray Crystallography

While NMR provides invaluable data on the solution-state structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry and solid-state conformation of a molecule.[17][20]

-

Causality and Trustworthiness: The technique works by irradiating a single, highly ordered crystal with X-rays. The resulting diffraction pattern is a direct consequence of the three-dimensional arrangement of atoms in the crystal lattice. Solving this pattern provides a precise 3D map of electron density, from which the exact position of every atom can be determined.[21][22] When using anomalous dispersion, the absolute configuration (R/S) can be determined with high confidence.[20] The structure of 4-methylphenmetrazine (4-MPM) has been confirmed to be the trans-form using this technique.[3]

-

Crystal Growth (Rate-Limiting Step): This is the most challenging part of the process. The goal is to grow a single, defect-free crystal of high quality.

-

Dissolve the purified compound in a minimal amount of a suitable solvent.

-

Use a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting slow crystal growth.

-

-

Data Collection: Mount a suitable crystal on a goniometer head in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a monochromatic X-ray beam while thousands of diffraction intensities are measured.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods (direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to optimize the atomic positions, yielding a final, highly accurate molecular structure.

Part 4: The Pharmacological Impact of Stereochemistry

The distinct three-dimensional shapes of stereoisomers lead to differential binding at chiral biological targets, resulting in profound differences in pharmacology.[5][6] For 2-phenylmorpholine derivatives, which primarily act on monoamine transporters, stereochemistry dictates their potency and selectivity as releasing agents or reuptake inhibitors.[3][23]

-

Phenmetrazine: The stimulant effects of phenmetrazine are mediated by its action as a substrate-type releaser at norepinephrine (NET) and dopamine (DAT) transporters, with much less activity at the serotonin transporter (SERT).[3] This activity is stereoselective, with different enantiomers exhibiting varying potencies.

-

Phendimetrazine (PDM): PDM is considered a prodrug that is N-demethylated to phenmetrazine to exert its effects.[3] However, studies have shown that PDM enantiomers themselves can have direct pharmacological activity. For instance, (2S,3S)-(+)-PDM acts as a blocker at the human dopamine transporter (hDAT), while its metabolite, (2S,3S)-(+)-phenmetrazine, is a substrate-type releaser.[24]

-

Positional Isomers: The pharmacological profile can also be dramatically altered by the position of substituents on the phenyl ring. Studies on methylphenmetrazine (MPM) isomers have shown that 2-MPM and 3-MPM are expected to have classic stimulant properties like phenmetrazine, whereas 4-MPM may have more entactogen-like effects, similar to MDMA.[2][3]

| Table 2: Monoamine Releaser Activity of 2-Phenylmorpholine and Related Compounds | |||

| Compound | NE Release (EC₅₀, nM) | DA Release (EC₅₀, nM) | 5-HT Release (EC₅₀, nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

| Data represents potency, where a smaller EC₅₀ value indicates higher potency. Data sourced from rat brain synaptosome assays.[23] |

Conclusion

The stereochemistry of 2-phenylmorpholine derivatives is not a peripheral detail but the central determinant of their physicochemical properties and biological function. The interplay between the fixed configuration of chiral centers and the dynamic conformational preferences of the morpholine ring creates a unique three-dimensional structure for each stereoisomer, which is then recognized with varying affinity and efficacy by biological targets.

For scientists in drug development and forensic chemistry, a mastery of stereoselective synthesis, chiral separation, and rigorous analytical characterization is non-negotiable. The protocols and principles outlined in this guide—from the causal underpinnings of chiral recognition on a stationary phase to the definitive structural proof offered by X-ray crystallography—form a self-validating framework for investigating these complex molecules. By grounding our experimental choices in a deep understanding of stereochemical principles, we can advance the rational design of safer, more effective therapeutics and accurately identify novel psychoactive substances.

References

-

Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-133. [Link]

-

McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]

-

Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. [Link]

-

ResearchGate. (2018). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. ResearchGate. [Link]

-

ResearchGate. (2020). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. ResearchGate. [Link]

-

Rekka, E., & Kourounakis, P. (1991). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal chemistry reviews, 11(2), 115-136. [Link]

-

Wikipedia. (n.d.). Substituted phenylmorpholine. Wikipedia. [Link]

-

Wikipedia. (n.d.). 2-Phenylmorpholine. Wikipedia. [Link]

- Google Patents. (2013). Phenylmorpholines and analogues thereof.

-

Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S, 3S)-2-(2-morpholin-2-yl-2-phenylmethoxy) phenol. Chirality, 16(3), 168-173. [Link]

-

Bailey, T. D., & Ainsworth, C. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251-3254. [Link]

-

Dvortsák, P., & Dvortsák, P. (1974). Stereochemistry of d-3, 4-Dimethyl-2-phenylmorpholine (Phendimetrazine). Journal of Medicinal Chemistry, 17(3), 342-344. [Link]

-

LJMU Research Online. (n.d.). DTA-15-0338.R1 Proofs. LJMU Research Online. [Link]

-

Rusterholz, D. B., Pala, M., & Runge, K. (1997). Synthesis and NMR Analysis of N-Methyl-2-(4′-bromophenyl) morpholine: An Advanced Undergraduate Laboratory Experiment. The Chemical Educator, 2(1), 1-8. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

-

Ni, F., & Scheraga, H. A. (1986). Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy. Journal of medicinal chemistry, 29(3), 343-353. [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

-

Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2010). Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of... ResearchGate. [Link]

-

Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

-

Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Drake, M. D., & Rovis, T. (2004). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

-

Wainer, I. W. (Ed.). (1993). Drug stereochemistry: analytical methods and pharmacology. Semantic Scholar. [Link]

-

Dobó, M., et al. (2023). Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. ResearchGate. [Link]

-

Józwiak, K., Lough, W. J., & Wainer, I. W. (Eds.). (2012). Drug Stereochemistry: Analytical Methods and Pharmacology, Third Edition. CRC Press. [Link]

-

ResearchGate. (2021). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

-

Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

-

Fiveable. (2025). Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

ResearchGate. (2025). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. ResearchGate. [Link]

-

Józwiak, K., Lough, W. J., & Wainer, I. W. (Eds.). (2012). Drug Stereochemistry: Analytical Methods and Pharmacology, Third Edition. Routledge. [Link]

-

ResearchGate. (2025). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. ResearchGate. [Link]

-

Nicholson, K. L., et al. (1997). Conformational analysis, pharmacophore identification, and comparative molecular field analysis of ligands for the neuromodulatory sigma 3 receptor. Journal of medicinal chemistry, 40(13), 2093-2102. [Link]

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. routledge.com [routledge.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fiveable.me [fiveable.me]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 15. pure-synth.com [pure-synth.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 18. researchgate.net [researchgate.net]

- 19. Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. migrationletters.com [migrationletters.com]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

Role of Morpholine Scaffolds in Medicinal Chemistry: An In-Depth Technical Guide

Executive Summary

This technical guide analyzes the morpholine heterocycle as a privileged scaffold in modern drug discovery.[1][2][3][4][5] Unlike simple structural fillers, morpholine moieties act as critical modulators of physicochemical properties, specifically optimizing lipophilicity (LogP), solubility, and pKa to align with the Lipinski Rule of Five. This guide details the mechanistic rationale for incorporating morpholines, provides field-validated synthetic protocols (Buchwald-Hartwig and SNAr), and examines metabolic fates, supported by case studies of Gefitinib and Linezolid .

Part 1: Physicochemical & Pharmacokinetic Rationale

The "Morpholine Effect" on Druggability

The decision to incorporate a morpholine ring is rarely arbitrary; it is a strategic maneuver to correct the liabilities of a lead compound. The morpholine ring (1-oxa-4-azacyclohexane) offers a unique "Goldilocks" zone for medicinal chemists.

-

Lipophilicity Modulation (LogP): Replacing a methylene group in a piperidine or cyclohexane ring with an ether oxygen (to form morpholine) significantly lowers the partition coefficient (LogP). This reduction (typically

LogP ~ -1.0 to -1.[6]5) enhances aqueous solubility without compromising membrane permeability to the extent of more polar groups. -

Basicity and pKa Tuning:

-

Piperidine pKa: ~11.0 (Highly basic, fully protonated at physiological pH 7.4).

-

Morpholine pKa: ~8.3 (Weakly basic).

-

Mechanism: The inductive electron-withdrawing effect of the oxygen atom at the 4-position reduces the electron density on the nitrogen lone pair.

-

Impact: At physiological pH, a significant fraction of morpholine remains unprotonated compared to piperidine. This balance facilitates passive diffusion through the Blood-Brain Barrier (BBB) while maintaining enough basicity for lysosomal trapping or target interaction (e.g., salt bridges).

-

Bioisosteric Utility

Morpholine is frequently used as a bioisostere for piperazine (to avoid metabolic N-oxidation or alkylation) and piperidine (to improve solubility).

Diagram 1: Physicochemical Impact Workflow

This diagram illustrates the logical flow of replacing a piperidine scaffold with morpholine to optimize drug-like properties.

Caption: Strategic replacement of piperidine with morpholine to optimize solubility and pKa.

Part 2: Synthetic Strategies

Installing a morpholine ring onto an aromatic core is a fundamental skill in medicinal chemistry. Two primary pathways dominate: Buchwald-Hartwig Amination (for unactivated aryl halides) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient systems).

Protocol: Buchwald-Hartwig Morpholino-Dehalogenation

This protocol is the industry standard for installing morpholine on electron-neutral or electron-rich aryl bromides.

Reagents & Setup:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base: NaOtBu (1.5 equiv) or Cs2CO3

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inerting: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Charging: Add the Aryl Bromide, Pd source, Ligand, and Base. Cap and purge with Argon for 5 minutes.

-

Solvation: Add anhydrous Toluene via syringe, followed by Morpholine.

-

Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[7]

-

Purification: Flash chromatography (typically Hexane/EtOAc).[8]

Protocol: SNAr for Heterocycles

For electron-deficient scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes), metal catalysis is unnecessary.

Methodology:

-

Dissolve substrate (e.g., 4-chloropyrimidine) in DMF or DMSO.

-

Add Morpholine (2.0 equiv) and DIPEA (2.0 equiv).

-

Heat to 80°C. Monitoring by LCMS usually shows rapid conversion due to the high nucleophilicity of the morpholine nitrogen.

Diagram 2: Synthetic Decision Tree

Decision logic for selecting the correct synthetic route based on substrate electronics.

Caption: Selection of SNAr vs. Buchwald-Hartwig based on aryl halide electronics.

Part 3: Case Studies in Drug Discovery

Gefitinib (Iressa): The Solubility Handle

Therapeutic Area: EGFR Inhibitor (NSCLC).

-

Role of Morpholine: Gefitinib contains a morpholine ring attached via a propoxy linker to the quinazoline core.

-

Mechanism: The morpholine nitrogen provides a basic center (pKa ~8.0) that allows the drug to be formulated as a salt, drastically improving water solubility for oral bioavailability. Without this "solubility tail," the planar quinazoline core would be virtually insoluble.

-

Metabolism: The morpholine ring is a site of metabolic oxidative defluorination and ring opening.

Linezolid (Zyvox): The Pharmacophore

Therapeutic Area: Oxazolidinone Antibiotic (Gram-positive).

-

Role of Morpholine: Here, the morpholine is directly attached to the phenyl ring. It is not just a solubility aid; it is critical for binding to the 50S ribosomal subunit.

-

Structure-Activity Relationship (SAR): Modifications to the morpholine ring (e.g., substitution or ring expansion) generally lead to a loss of antibacterial potency, indicating a tight steric fit in the ribosomal binding pocket.

Part 4: Structural Alerts & Toxicology[9]

While generally safe, morpholines are not metabolically inert. Understanding their degradation is vital for safety assessments.

Metabolic Ring Opening

The primary metabolic pathway for morpholine-containing drugs (like Linezolid) involves oxidation of the morpholine ring by CYP450 enzymes.

- -Hydroxylation: CYP enzymes hydroxylate the carbon adjacent to the nitrogen (hemiaminal formation).

-

Ring Opening: The hemiaminal collapses to form an amino-acid-like linear metabolite (e.g., hydroxyethyl glycine derivatives).

-

Outcome: These metabolites are usually inactive and excreted, but they represent a clearance mechanism that limits half-life.

Diagram 3: Metabolic Fate of Morpholine (Linezolid Model)

Visualizing the oxidative ring-opening pathway.

Caption: CYP450-mediated oxidative ring opening of morpholine scaffolds.

Part 5: Data Summary

| Property | Piperidine (Reference) | Morpholine (Target) | Medicinal Chemistry Advantage |

| LogP | High (Lipophilic) | Moderate (Lower) | Improved water solubility; reduced non-specific binding. |

| pKa | ~11.0 | ~8.3 | Physiological pH compatibility; better BBB penetration. |

| H-Bonding | Donor (NH) only | Donor (NH) + Acceptor (O) | Additional vector for target interaction. |

| Metabolism | N-Oxidation, C-Oxidation | Ring Opening (Oxidative) | Avoids N-oxide accumulation; predictable clearance. |

References

-

Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Slatter, J. G., et al. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(11), 1454-1463. Link

-

BenchChem. (2025).[9] An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Asymmetric Synthesis & Utilization Protocols for (R)-2-Methyl-2-phenylmorpholine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific utilization of (R)-2-Methyl-2-phenylmorpholine —a privileged chiral scaffold possessing a sterically demanding quaternary center—in the synthesis of CNS-active agents and as a robust chiral tool.[1]

Executive Summary & Strategic Value

This compound represents a "privileged structure" in drug discovery, particularly for central nervous system (CNS) targets.[1] Unlike simple morpholines, the C2-quaternary center (bearing both a phenyl and a methyl group) confers three critical advantages:

-

Metabolic Stability: The quaternary carbon blocks oxidative metabolism at the

-position, extending half-life.[1] -

Conformational Locking: The steric bulk restricts ring flipping, pre-organizing the nitrogen lone pair for specific receptor binding (e.g., NET/DAT transporters).

-

Stereochemical Integrity: The quaternary center is chemically robust and resistant to racemization under basic or acidic conditions, unlike tertiary

-chiral amines.[1]

This guide details protocols for sourcing/verifying the scaffold and utilizing it in two distinct workflows: as a Chiral Building Block for NDRA (Norepinephrine-Dopamine Releasing Agent) synthesis and as a Chiral Resolving Agent .[1]

Pre-Protocol: Sourcing & Enantiomeric Verification

Before initiating synthesis, the optical purity of the starting material must be validated. Commercial supplies often vary in enantiomeric excess (ee).[1]

Quality Control Protocol

-

Objective: Confirm >98% ee of this compound.

-

Method: Chiral HPLC.[1]

-

Column: Chiralpak IC or AD-H (4.6 mm x 250 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm and 254 nm.[1]

-

Retention Time: (R)-isomer typically elutes second (confirm with racemic standard).[1]

Critical Insight: If the commercial source is <98% ee, recrystallize the HCl salt from Ethanol/Ether (1:3 v/v) to upgrade optical purity before use.

Core Protocol A: Diastereoselective N-Functionalization

Application: Synthesis of CNS-active libraries (Phenmetrazine/Reboxetine analogs).[1] Mechanism: Reductive amination or Buchwald-Hartwig coupling.[1] The bulky C2-phenyl group exerts significant steric control, directing incoming electrophiles and influencing the conformation of the resulting N-substituent.

Workflow Diagram (DOT)

Caption: Workflow for the diastereoselective elaboration of the morpholine core via reductive amination.

Detailed Procedure: Reductive Amination

This protocol minimizes racemization risk and maximizes yield for sterically hindered amines.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Target Aldehyde (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (catalytic, 0.1 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

-

Imine Formation: In a flame-dried flask, dissolve this compound (1 mmol) in anhydrous DCM (5 mL). Add the aldehyde (1.1 mmol).[1]

-

Activation: Add Acetic Acid (0.1 mmol). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: The steric bulk of the C2-phenyl group may slow imine formation compared to simple morpholine; monitor by TLC.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose boron complexes.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc).[1]

Data Table: Typical Yields for N-Substitution

| Electrophile (R-X) | Method | Yield (%) | Notes |

|---|---|---|---|

| Benzaldehyde | Reductive Amination | 88-92% | Excellent conversion.[1] |

| 4-Fluorobenzaldehyde | Reductive Amination | 90% | Relevant for fluorinated NDRAs.[1] |

| Acetyl Chloride | Amide Coupling | >95% | Requires Et₃N base.[1] |

| Aryl Bromide | Buchwald-Hartwig | 65-75% | Requires Pd₂dba₃/BINAP; slow due to steric bulk.[1] |

Core Protocol B: Utilization as a Chiral Resolving Agent

Application: Resolution of racemic carboxylic acids (e.g., chiral NSAIDs or agrochemicals).[1] Rationale: The this compound acts as a robust chiral base.[1] The rigid chair conformation (locked by the phenyl group) creates a highly specific "chiral pocket" that discriminates between enantiomeric acids during salt crystallization.[1]

Resolution Workflow

-

Screening: Dissolve racemic acid (1.0 eq) and this compound (0.5 eq) in various solvents (EtOH, iPrOH, Acetone, MeCN).

-

Salt Formation: Heat to reflux to ensure full dissolution, then cool slowly (1°C/min) to induce crystallization.[1]

-

Filtration: Collect the precipitate (Diastereomeric Salt A). The filtrate is enriched in Salt B.[1]

-

Liberation: Treat the salt with 1M HCl to liberate the resolved acid and extract with ether. Recover the chiral morpholine from the aqueous layer by basification (NaOH) and extraction.[1]

Expert Tip: Due to the lipophilicity of the phenyl-morpholine, Ethanol/Water mixtures often provide the best differential solubility for these salts compared to pure organic solvents.

Synthesis of the Scaffold (If Sourcing Fails)

If commercial stock is unavailable, the scaffold itself is synthesized via Asymmetric Hydrogenation .

Protocol Summary (Based on BenchChem/PMC Data):

-

Substrate: 2-Phenyl-2-methyl-2H-1,4-oxazine (Dehydromorpholine precursor).

-

Catalyst: [Rh(COD)₂]BF₄ + Chiral Bisphosphine Ligand (e.g., (R)-SKP or (R)-BINAP).[1]

-

Conditions: 50 atm H₂, DCM, RT, 24h.

-

Result: Quantitative yield, up to 99% ee.

References & Authority

-

Asymmetric Hydrogenation: BenchChem Technical Support. "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis." (2025).[1][2] [1]

-

Pharmacology (NDRA): Rothman, R. B., et al.[1][3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse (2001).[1]

-

Structural Analogs: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 91101, 2-Phenylmorpholine."[1][3] [1]

-

Resolution Applications: Wilen, S. H. "Tables of Resolving Agents and Optical Resolutions." University of Notre Dame Press.[1]

Disclaimer: This protocol involves the use of bioactive amines and reducing agents.[1] All procedures should be performed in a fume hood with appropriate PPE.[1] The synthesized compounds may possess potent CNS activity; handle with extreme caution and in compliance with local controlled substance regulations.[1]

Sources

Application Notes & Protocols: Enantioselective α-Alkylation Utilizing (R)-2-Methyl-2-phenylmorpholine Derivatives as Chiral Auxiliaries

Abstract: The construction of stereogenic centers, particularly α-substituted carbonyl compounds, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and complex natural products. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol in these transformations. This guide details the conceptual framework and provides a comprehensive, proposed protocol for the use of (R)-2-Methyl-2-phenylmorpholine derivatives as effective chiral auxiliaries in the enantioselective α-alkylation of carboxylic acid derivatives. We elucidate the underlying mechanistic principles that govern the stereochemical outcome, provide step-by-step experimental procedures, and discuss the scope and potential applications of this methodology.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Alkylation

The challenge in asymmetric synthesis is to control the three-dimensional arrangement of atoms in a molecule. One of the most powerful strategies to achieve this is the temporary incorporation of a chiral molecule—a chiral auxiliary—into the substrate.[1] This auxiliary directs the stereochemical course of a reaction, and upon its removal, yields an enantiomerically enriched product.

The seminal work by Evans, Myers, and others demonstrated that covalently bound chiral auxiliaries, such as oxazolidinones, provide a robust method for the diastereoselective α-alkylation of enolates.[2] The core principle is straightforward yet elegant:

-

Acylation: A prochiral carboxylic acid is coupled to the chiral auxiliary, forming an amide (or related) linkage.

-

Diastereoselective Enolate Formation: A strong base deprotonates the α-carbon, forming a rigid, chelated enolate whose geometry is dictated by the steric and electronic properties of the auxiliary.

-

Stereocontrolled Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

-

Auxiliary Cleavage: The now-alkylated auxiliary is cleaved, typically via hydrolysis or reduction, to reveal the desired chiral carboxylic acid, alcohol, or aldehyde, while the auxiliary can often be recovered and recycled.[1]

The chiral morpholine scaffold is a privileged motif found in numerous bioactive compounds, making methodologies involving these structures highly valuable.[3][4] While much work has focused on the asymmetric synthesis of chiral morpholines, their application as detachable auxiliaries is a compelling area of exploration.[4][5] The this compound moiety, with its well-defined stereocenter and significant steric bulk, presents an ideal candidate for directing asymmetric transformations.

Proposed Mechanism of Stereochemical Induction

The efficacy of this compound as a chiral auxiliary hinges on its ability to enforce a specific conformation upon the transient enolate intermediate. The stereochemical outcome is governed by the predictable formation of a Z-enolate and the steric shielding provided by the C2-substituents.

The proposed mechanistic cycle proceeds as follows:

-

N-Acylmorpholine Formation: The secondary amine of this compound is acylated with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the key intermediate, the N-acylmorpholine.

-

Chelated Z-Enolate Formation: Upon treatment with a lithium amide base like Lithium Diisopropylamide (LDA) at low temperature, the carbonyl oxygen and the morpholine oxygen are believed to coordinate to the lithium cation. This coordination, combined with the steric repulsion between the R group of the acyl chain and the C2-phenyl group of the auxiliary, strongly favors the formation of the Z-enolate.

-

Face-Selective Alkylation: The bulky C2-phenyl group effectively shields the si-face of the enolate. Consequently, the incoming electrophile (E⁺) is directed to attack from the less sterically encumbered re-face.

-

Product Formation & Auxiliary Removal: The resulting product is an α-alkylated N-acylmorpholine with a newly created stereocenter in a predictable configuration. Subsequent hydrolytic cleavage of the amide bond liberates the enantiomerically enriched α-substituted carboxylic acid and allows for the recovery of the this compound auxiliary.

Caption: Proposed mechanistic cycle for enantioselective alkylation.

Experimental Protocols

This section provides detailed, step-by-step procedures for the proposed application.

Protocol 1: Synthesis of the N-Acyl Chiral Auxiliary

This initial step couples the carboxylic acid of interest to the chiral auxiliary.

Materials:

-

This compound

-

Propionyl chloride (or other desired acyl chloride)

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-